1-n-Propyl-3,7-dimethylxanthine

概要

説明

1-n-Propyl-3,7-dimethylxanthine is a derivative of theobromine, a naturally occurring alkaloid found in cacao beans. Theobromine is known for its stimulating effects, similar to caffeine, but with a milder impact on the central nervous system. This compound is a synthetic compound that has garnered interest due to its potential biological activities and applications in various fields.

準備方法

Synthetic Routes and Reaction Conditions: 1-n-Propyl-3,7-dimethylxanthine can be synthesized through the condensation of an alkali metal salt of theobromine with a halohydrin. This reaction typically involves the use of a halogen atom with an atomic weight greater than 19 . Another method involves the reaction of 8-thiotheobromine with various electrophiles, such as 1-bromopropane, under basic aqueous ethanol conditions .

Industrial Production Methods: Industrial production of 1-propyl theobromine may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process would likely include steps for purification and quality control to ensure the consistency of the final product.

化学反応の分析

Types of Reactions: 1-n-Propyl-3,7-dimethylxanthine undergoes various chemical reactions, including nucleophilic and electrophilic substitutions . These reactions can lead to the formation of different derivatives with potential biological activities.

Common Reagents and Conditions:

Nucleophilic Substitution: Reactions with nucleophiles such as benzylamine or N-methylbenzylamine in aqueous dioxane.

Electrophilic Substitution: Reactions with electrophiles like 1-bromopropane or bromoacetophenone in basic aqueous ethanol.

Major Products: The major products formed from these reactions include 8-aminosubstituted 1-(2-oxopropyl)theobromines and 8-n-propyl derivatives .

科学的研究の応用

1-n-Propyl-3,7-dimethylxanthine has been studied for its potential antibacterial and antifungal activities . It is also being explored for its applications in medicinal chemistry, particularly in the development of new drugs with improved efficacy and reduced side effects. Additionally, its derivatives are being investigated for their potential use in various industrial applications, including as additives in cosmetics and pharmaceuticals .

作用機序

The mechanism of action of 1-propyl theobromine is similar to that of theobromine. It acts as an antagonist at adenosine receptors, promoting the release of neurotransmitters and increasing intracellular cyclic AMP levels . This leads to various physiological effects, including increased respiratory rate, vasoconstriction, and bradycardia .

類似化合物との比較

Theobromine: The parent compound, known for its mild stimulant effects and use in chocolate.

Theophylline: Another xanthine derivative with bronchodilator properties.

Caffeine: A well-known stimulant with a more pronounced effect on the central nervous system.

Uniqueness: 1-n-Propyl-3,7-dimethylxanthine is unique due to its specific substitution at the 1-position, which may confer distinct biological activities compared to other xanthine derivatives

特性

CAS番号 |

63906-63-8 |

|---|---|

分子式 |

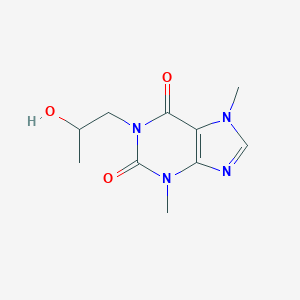

C10H14N4O2 |

分子量 |

238.24 g/mol |

IUPAC名 |

3,7-dimethyl-1-propylpurine-2,6-dione |

InChI |

InChI=1S/C10H14N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h6H,4-5H2,1-3H3 |

InChIキー |

XJKSERUTELYNMR-UHFFFAOYSA-N |

SMILES |

CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |

正規SMILES |

CC(CN1C(=O)C2=C(N=CN2C)N(C1=O)C)O |

外観 |

Solid powder |

Key on ui other cas no. |

63906-63-8 |

ピクトグラム |

Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Protheobromine; Pro-Cor; Protheobrominum; TEBE; Theocor; Vascopil; Bonicor; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。